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molecular formula C19H18N4NaO8 B1667525 Bispyribac-sodium CAS No. 125401-92-5

Bispyribac-sodium

Cat. No. B1667525
M. Wt: 453.4 g/mol
InChI Key: OLXPCSUEHPHOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853238B2

Procedure details

Pyrithiobac-sodium, bispyribac-sodium, pyriminobac-methyl, pyribenzoxim, pyriftalid, and pyrimisulfan.
Name
Pyrithiobac-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bispyribac-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1N=C(SC2C=CC=C(Cl)C=2C([O-])=O)N=C(OC)C=1.[Na+].CO[C:25]1[N:30]=[C:29]([O:31][C:32]2[CH:37]=[CH:36][CH:35]=[C:34](OC3N=C(OC)C=C(OC)N=3)[C:33]=2[C:49]([O-:51])=[O:50])[N:28]=[C:27](OC)[CH:26]=1.[Na+].C/C(/C1C=CC=C(OC2N=C(OC)C=C(OC)N=2)C=1C(OC)=O)=N/OC.COC1N=C(OC2C=CC=C(OC3N=C(OC)C=C(OC)N=3)C=2C(ON=C(C2C=CC=CC=2)C2C=CC=CC=2)=O)N=C(OC)C=1.CC1OC(=O)C2C(SC3N=C(OC)C=C(OC)N=3)=CC=CC1=2.COCC1C=CC=C(C(O)C2N=C(OC)C=C(OC)N=2)C=1NS(C(F)F)(=O)=O>>[N:28]1[CH:27]=[CH:26][CH:25]=[N:30][C:29]=1[O:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[C:49]([OH:51])=[O:50] |f:0.1,2.3|

Inputs

Step One
Name
Pyrithiobac-sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+]
Step Two
Name
bispyribac-sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=N/OC)/C=1C=CC=C(C1C(=O)OC)OC=2N=C(C=C(N2)OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=C5)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=C(N=CC=C1)OC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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